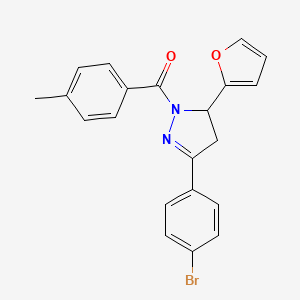![molecular formula C9H12N2O2 B2366191 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1870495-68-3](/img/structure/B2366191.png)
2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with an oxolane (tetrahydrofuran) ring, such as [(oxolan-3-yl)methyl]hydrazine dihydrochloride , are common in medicinal chemistry and materials science. They often serve as intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the InChI code for [(oxolan-3-yl)methyl]hydrazine dihydrochloride is1S/C5H12N2O.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H . Chemical Reactions Analysis
The chemical reactions a compound undergoes depend on its functional groups. For example, hydrazine derivatives can participate in a variety of reactions, including condensation reactions and reductions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined experimentally. For example, [(oxolan-3-yl)methyl]hydrazine dihydrochloride is a powder .Aplicaciones Científicas De Investigación
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx), a bio-based solvent closely related to the structure of "2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one", has been highlighted for its sustainable applications in the extraction of natural products and food ingredients. Its solvent power, extraction efficiency, and low environmental impact make it a viable alternative to conventional petroleum-based solvents, particularly hexane, for extracting lipophilic foodstuffs and natural products. This substitution is significant in modern plant-based chemistry, affecting several fields and indicating a shift towards more environmentally friendly extraction methods (Rapinel et al., 2020).
Oxidative Stress and Aging
Oxidative stress, resulting from the imbalance between reactive oxygen and nitrogen species (RONS) production and antioxidant defenses, is a critical factor in aging and age-related diseases. This imbalance leads to functional losses due to the accumulation of RONS-induced damages. The study on oxidative stress provides insights into the role of antioxidants in mitigating these effects, thereby suggesting potential therapeutic approaches for managing aging and its related conditions, such as cardiovascular diseases, neurodegenerative diseases, and cancer (Liguori et al., 2018).
Antioxidant Capacity and Metal-Ion Sensing
The structure and properties of "2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one" may also relate to its potential in contributing to antioxidant capacity and metal-ion sensing applications. Oxadiazoles, for instance, are known for their broad applications across various fields, including their role in fluorescent frameworks for metal-ion sensors. These applications are due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions, highlighting the versatile nature of compounds within this chemical structure range for scientific research (Sharma et al., 2022).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of compounds, such as "2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one", is crucial for their application in various fields, including food engineering, medicine, and pharmacy. Various tests and methodologies have been developed to determine antioxidant activity, offering insights into the mechanisms and effectiveness of antioxidants. These methods are vital for assessing the potential health benefits and applications of antioxidants in preventing or mitigating oxidative stress-related damages (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-(oxolan-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZYIUUAOWXOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane](/img/structure/B2366109.png)
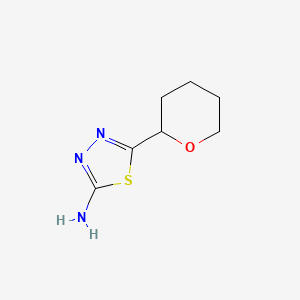
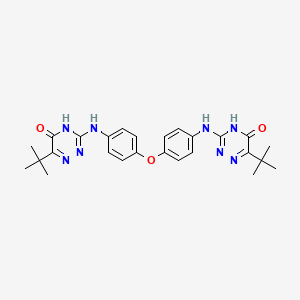

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)

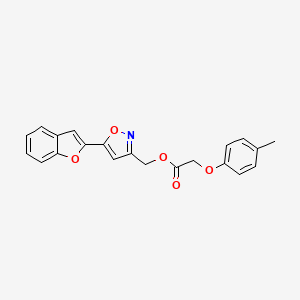
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
![[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B2366118.png)
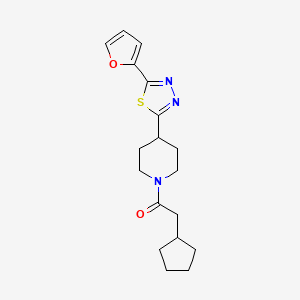

![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2366125.png)

